An In-depth Technical Guide to 2,4,5-Trimethylbenzenesulfonic Acid
An In-depth Technical Guide to 2,4,5-Trimethylbenzenesulfonic Acid
This guide provides a comprehensive overview of the chemical and physical properties of 2,4,5-trimethylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. It delves into its synthesis, spectral characteristics, reactivity, and potential applications, grounding all information in established scientific principles.
Introduction: Understanding the Arene Sulfonic Acids
2,4,5-Trimethylbenzenesulfonic acid, also known as pseudocumene-5-sulfonic acid, is an aromatic organic compound belonging to the class of arenesulfonic acids. These compounds are characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. The presence of the electron-withdrawing sulfonic acid group and the specific substitution pattern of the methyl groups on the benzene ring imparts distinct chemical properties to this molecule, making it a subject of interest in various chemical syntheses. Arenesulfonic acids are strong organic acids and serve as key intermediates and catalysts in a multitude of organic reactions.[1] Their utility in the pharmaceutical industry often lies in their role as catalysts or as counterions for basic drug substances.
Physicochemical Properties
The physical and chemical properties of 2,4,5-trimethylbenzenesulfonic acid are summarized in the table below. It is important to note that while some experimental data is available, other properties are estimated based on the behavior of structurally similar compounds.
| Property | Value | Source(s) |
| Chemical Name | 2,4,5-Trimethylbenzenesulfonic acid | [2] |
| Synonyms | Pseudocumene-5-sulfonic acid, 1,2,4-Trimethyl-5-benzenesulfonic acid | [2] |
| CAS Number | 3453-84-7 | [2] |
| Molecular Formula | C₉H₁₂O₃S | [2] |
| Molecular Weight | 200.25 g/mol | [2] |
| Appearance | Colorless solid (predicted) | [2] |
| Melting Point | 110.5-112 °C | [2] |
| Boiling Point | Not available | |
| Density | 1.243 g/cm³ | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| pKa | Strong acid, pKa is expected to be low. |
Synthesis and Purification: A Mechanistic Approach
The primary route for the synthesis of 2,4,5-trimethylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of 1,2,4-trimethylbenzene (pseudocumene).
The Chemistry of Sulfonation and Regioselectivity
Electrophilic aromatic sulfonation involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich benzene ring. The regioselectivity of this reaction on pseudocumene is governed by the directing effects of the three methyl groups. Methyl groups are activating and ortho-, para- directing substituents.
In 1,2,4-trimethylbenzene, the positions for electrophilic attack are C3, C5, and C6.
-
Position 3: Ortho to the methyl group at C2 and meta to the methyl groups at C1 and C4.
-
Position 5: Ortho to the methyl group at C4 and meta to the methyl groups at C1 and C2.
-
Position 6: Ortho to the methyl group at C1 and meta to the methyl groups at C2 and C4.
Steric hindrance plays a significant role in determining the major product. Positions 3 and 6 are sterically hindered by the adjacent methyl groups. Position 5, being the least sterically hindered of the activated positions, is the most favorable site for the bulky sulfonic acid group to attack. Therefore, the sulfonation of pseudocumene predominantly yields 2,4,5-trimethylbenzenesulfonic acid.
Caption: Synthesis of 2,4,5-trimethylbenzenesulfonic acid.
Experimental Protocol
The following is a plausible experimental protocol for the synthesis of 2,4,5-trimethylbenzenesulfonic acid, adapted from a procedure for the sulfonation of a related trimethylbenzene isomer.[3]
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-trimethylbenzene.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of concentrated sulfuric acid with constant stirring. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture on a water bath for one to two hours to ensure complete reaction.
-
Cool the mixture to room temperature. The product, being a solid, may crystallize out.
-
Pour the reaction mixture into a beaker containing a saturated sodium chloride solution. This will help to precipitate the sulfonic acid and separate it from any unreacted starting material and excess sulfuric acid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
-
Recrystallize the crude product from a suitable solvent, such as water or a water-ethanol mixture, to obtain pure 2,4,5-trimethylbenzenesulfonic acid.
-
Dry the purified crystals under vacuum.
Spectral Analysis
Due to the limited availability of experimental spectra for 2,4,5-trimethylbenzenesulfonic acid, the following are predicted spectral characteristics based on the known properties of arenesulfonic acids and related trimethylbenzene derivatives.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show the following signals:
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will likely be a singlet, and the proton at C3 will also be a singlet. Their exact chemical shifts will be influenced by the sulfonic acid group.
-
Methyl Protons: Three distinct singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, corresponding to the methyl groups at C2, C4, and C5.
-
Sulfonic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show nine distinct signals:
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonic acid group (C5) will be significantly deshielded. The other five aromatic carbons will have chemical shifts influenced by the methyl groups.
-
Methyl Carbons: Three signals in the aliphatic region (δ 15-25 ppm) corresponding to the three methyl groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the sulfonic acid.
-
C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹ from the methyl groups.
-
S=O Stretch: Strong, characteristic absorptions in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch).
-
S-O Stretch: A peak in the region of 900-1000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, 2,4,5-trimethylbenzenesulfonic acid (molecular weight: 200.25 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern would likely involve the loss of the sulfonic acid group or parts of it. A common fragmentation for benzenesulfonic acids is the loss of SO₃ (80 Da) to give a fragment corresponding to the protonated aromatic ring.
Reactivity and Chemical Behavior
-
Acidity: As a sulfonic acid, this compound is a strong acid, readily donating its proton in aqueous solutions.[2] This strong acidity makes it a useful catalyst in various acid-catalyzed reactions.
-
Stability: 2,4,5-Trimethylbenzenesulfonic acid is a stable compound under normal conditions.
-
Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo typical reactions, such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. These derivatives are important intermediates in organic synthesis.
Applications in Research and Drug Development
While specific applications for 2,4,5-trimethylbenzenesulfonic acid in drug development are not widely documented, its properties suggest several potential uses:
-
Acid Catalyst: Its strong acidic nature makes it a potential catalyst for reactions such as esterification, alkylation, and condensation, which are common in the synthesis of active pharmaceutical ingredients (APIs).
-
Intermediate in Synthesis: It can serve as a precursor for the synthesis of more complex molecules. The sulfonic acid group can be used as a directing group in further electrophilic aromatic substitutions and can be removed if necessary. Benzenesulfonic acids are also used in the synthesis of sulfa drugs.[4]
-
Counterion for Pharmaceutical Salts: The conjugate base, 2,4,5-trimethylbenzenesulfonate, can be used as a counterion to form stable, crystalline salts of basic drug molecules, which can improve their solubility, stability, and bioavailability.
Safety and Handling
2,4,5-Trimethylbenzenesulfonic acid is a corrosive substance. Appropriate safety precautions must be taken when handling this chemical.
-
Hazards: Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust or fumes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
2,4,5-Trimethylbenzenesulfonic acid is a versatile aromatic sulfonic acid with well-defined, albeit not extensively documented, chemical properties. Its synthesis via the sulfonation of pseudocumene is a straightforward process governed by the principles of electrophilic aromatic substitution. While specific applications are not abundant in the literature, its characteristics as a strong acid and a stable intermediate suggest its potential utility in various areas of chemical research and development, including the pharmaceutical industry. Further investigation into its catalytic activity and its role as a building block in organic synthesis could unveil novel applications for this compound.
References
-
ResearchGate. Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Available from: [Link].
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link].
-
ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Available from: [Link].
- Google Patents. US5596128A - Sulfonating agent and sulfonation process.
-
ChemSynthesis. 2,4,6-trimethyl-benzenesulfonic acid amino ester. Available from: [Link].
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link].
-
Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. Available from: [Link].
-
YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. Available from: [Link].
-
ResearchGate. (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions. Available from: [Link].
-
CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Available from: [Link].
-
New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Available from: [Link].
-
ResearchGate. (PDF) Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Available from: [Link].
-
YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. Available from: [Link].
-
Googleapis.com. Process for the preparation of substituted benzenes and benzene sulfonic acid and derivatives thereof and a process for the prep. Available from: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].
-
ChemRxiv. Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Available from: [Link].
-
PubChem. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). Available from: [Link].
-
Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Available from: [Link].
-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link].
- Google Patents. US3151153A - Preparation of sulfobenzene carboxylic acid.
-
The Chemithon Corporation. Sulfonation and Sulfation Processes. Available from: [Link].
-
ResearchGate. Calculation of Physicochemical Properties. Available from: [Link].
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link].
-
YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link].
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].
-
Chemsrc. 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5. Available from: [Link].
-
Pearson+. Beginning with benzene, synthesize the following substituted benz.... Available from: [Link].
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Available from: [Link].
-
PubChem. p-Chlorobenzenesulfonic acid. Available from: [Link].
-
CONICET. Spectral Assignments and Reference Data. Available from: [Link].
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link].
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link].
-
Australian Government Department of Health and Aged Care. C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment. Available from: [Link].
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link].
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link].
